2,3-difluoro-N,N-dimethylbenzamide
Description
Significance in Contemporary Organic Synthesis and Chemical Research
Fluorinated organic compounds have gained immense importance in pharmaceutical and agrochemical research due to the unique properties that fluorine imparts, such as increased metabolic stability and enhanced binding affinity. mdpi.com While specific research on the applications of 2,3-difluoro-N,N-dimethylbenzamide is not extensively documented in publicly available literature, its structural motifs are present in molecules of significant interest. The N,N-dimethylbenzamide moiety is a common directing group in organic synthesis, and the difluorophenyl group is a key component in many biologically active compounds. Therefore, this compound serves as a valuable building block and a subject for fundamental chemical research, particularly in the exploration of novel synthetic methodologies and the study of structure-activity relationships.
Historical Development and Evolution of Research on Related Compounds
The study of fluorinated aromatic compounds has a rich history. Early methods for introducing fluorine into aromatic rings were often harsh and lacked selectivity. However, the development of new fluorinating reagents and catalytic methods has revolutionized the field. Research on fluorinated benzamides, in particular, has grown in recent decades, driven by their potential applications in medicinal chemistry. mdpi.com Studies on various isomers of fluorinated benzamides have provided a deeper understanding of the subtle effects of fluorine substitution on molecular structure and properties. mdpi.commdpi.com While a specific historical timeline for this compound is not detailed in the literature, its emergence is a direct result of the broader advancements in organofluorine chemistry.
Chemical and Physical Properties of this compound
The properties of this compound are dictated by its molecular structure, which combines a difluorinated aromatic ring with an N,N-dimethylcarboxamide group.
| Property | Value |
| Molecular Formula | C₉H₉F₂NO |
| Molecular Weight | 185.17 g/mol |
| CAS Number | 1250280-48-8 |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Note: Some physical properties are inferred based on the properties of similar compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through standard amidation reactions. A common and effective method involves the reaction of 2,3-difluorobenzoyl chloride with dimethylamine (B145610). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
An alternative approach is the direct coupling of 2,3-difluorobenzoic acid with dimethylamine using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons and the two methyl groups of the dimethylamino moiety. The aromatic signals would exhibit coupling to the fluorine atoms. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the two methyl carbons. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |
| Infrared (IR) | A strong absorption band for the C=O (amide I) stretching vibration, typically in the range of 1630-1680 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (185.17 m/z). |
Note: The expected spectroscopic features are based on the analysis of structurally similar compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c1-12(2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKUWTBMQNBGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Synthesis of 2,3 Difluoro N,n Dimethylbenzamide
Classical Approaches for Benzamide (B126) Formation
The most direct methods for synthesizing 2,3-difluoro-N,N-dimethylbenzamide involve creating the central amide bond using established chemical reactions. These approaches start with a benzene (B151609) ring already bearing the 2,3-difluoro substitution pattern.
Amidation Reactions from Carboxylic Acids and Amines
The direct condensation of a carboxylic acid with an amine is a fundamental method for forming amide bonds. In this approach, 2,3-difluorobenzoic acid is reacted with dimethylamine (B145610) or its salt to yield the target compound. This reaction typically requires an activating agent or coupling reagent to facilitate the formation of the amide by converting the carboxylic acid's hydroxyl group into a better leaving group.
A general procedure involves dissolving the carboxylic acid, amine, and a coupling agent in a suitable solvent. nih.gov For instance, titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct amidation of various carboxylic acids with amines in pyridine (B92270) at elevated temperatures. nih.gov While specific conditions for 2,3-difluorobenzoic acid are not detailed, similar reactions with other substrates proceed to completion within hours, yielding the corresponding amides in high purity after acidic workup and extraction. nih.gov The choice of coupling agent is critical, with various options available to drive the reaction to completion under mild conditions. lookchemmall.commdpi.com
Table 1: Representative Conditions for Direct Amidation
| Carboxylic Acid | Amine | Coupling System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| General Aromatic/Aliphatic Acid | Primary/Secondary Amine | TiCl₄ | Pyridine | 85 °C | Moderate to Excellent | nih.gov |
| Benzoic Acid | Ethylamine/Diethylamine | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester / K₂CO₃ | THF | Room Temp. | Excellent | lookchemmall.com |
Acyl Halide or Anhydride Routes
A highly reliable and common method for amide synthesis involves the use of a more reactive carboxylic acid derivative, such as an acyl chloride. This two-step approach begins with the conversion of 2,3-difluorobenzoic acid to its corresponding acyl chloride, 2,3-difluorobenzoyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting 2,3-difluorobenzoyl chloride is a key intermediate that is commercially available. sigmaaldrich.comuni.lu This reactive acyl halide can then be directly treated with dimethylamine (or a solution of it) to form this compound. The reaction is generally rapid and high-yielding, often carried out in the presence of a base (like pyridine or excess dimethylamine) to neutralize the hydrochloric acid byproduct. The synthesis of other benzamides, such as 2,3-dichlorobenzoyl chloride, follows a similar activation and reaction pathway. google.com
Fluorination Strategies for Benzamide Skeletons
An alternative synthetic strategy involves introducing the fluorine atoms onto the aromatic ring after the formation of the N,N-dimethylbenzamide core. This approach starts with N,N-dimethylbenzamide sigmaaldrich.combiosynth.com and utilizes fluorination reactions.
Direct Fluorination Techniques
Direct fluorination of aromatic C-H bonds using elemental fluorine (F₂) is a powerful but challenging method due to its high reactivity and the difficulty in controlling selectivity. nih.gov Historically, the use of F₂ gas was limited by its toxicity and the need for specialized equipment. nih.govbeilstein-journals.org For a substrate like N,N-dimethylbenzamide, direct fluorination would likely lead to a mixture of mono- and poly-fluorinated isomers, with poor regioselectivity, making it an impractical route for the specific synthesis of the 2,3-difluoro isomer.
Electrophilic Aromatic Substitution with Fluorinating Reagents
A more controlled method for introducing fluorine onto an aromatic ring is through electrophilic aromatic substitution (EAS) using modern electrophilic fluorinating agents. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are stable, solid materials that are easier and safer to handle than fluorine gas. nih.govwikipedia.orgresearchgate.net
In this strategy, N,N-dimethylbenzamide would be subjected to an electrophilic fluorinating agent. The directing effect of the N,N-dimethylamido group, which is an ortho-, para-director, would be a critical consideration. youtube.com This group activates the positions ortho and para to it for electrophilic attack. Therefore, direct electrophilic fluorination of N,N-dimethylbenzamide would be expected to primarily yield 2-fluoro- and 4-fluoro-N,N-dimethylbenzamide. Achieving the 2,3-difluoro substitution pattern would be difficult as the introduction of the first fluorine atom deactivates the ring, making a second fluorination more challenging and its position difficult to control relative to the first. Studies on N,N-dimethylaniline derivatives treated with NFSI have shown that mixtures of 2-fluoro and 4-fluoro products are typically obtained. nih.gov
Table 2: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Form | Key Features | Reference(s) |
|---|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Crystalline Solid | Mild, stable, soluble, commercially available | nih.govwikipedia.org |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Crystalline Solid | Powerful, safe to handle, commercially available | wikipedia.orgresearchgate.net |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Crystalline Solid | Effective fluorinating agent for carbanions | beilstein-journals.orgwikipedia.org |
Nucleophilic Aromatic Substitution Precursors
Nucleophilic aromatic substitution (SₙAr) provides a powerful route to fluorinated aromatics, particularly for positions that are difficult to access via electrophilic substitution. This method involves the displacement of a good leaving group (such as -Cl, -Br, or -NO₂) from an aromatic ring by a nucleophilic fluoride (B91410) source (e.g., KF, CsF).
To synthesize this compound via this route, one would start with an N,N-dimethylbenzamide derivative bearing leaving groups at the 2- and 3-positions, such as 2,3-dichloro-N,N-dimethylbenzamide. The reaction requires an activated aromatic ring, meaning the leaving groups must be ortho or para to a strong electron-withdrawing group to facilitate the attack of the fluoride nucleophile. libretexts.org The amide group itself is not strongly activating for SₙAr. However, the high electronegativity of halogens like fluorine can stabilize the intermediate Meisenheimer complex, making fluoride displacement feasible under certain conditions. stackexchange.com The reaction of aryl fluorides and chlorides with dimethylamine, generated in situ from the decomposition of DMF, demonstrates a practical application of SₙAr for creating C-N bonds. nih.gov A similar principle could be applied in reverse, using a fluoride source to displace other halogens. This pathway's success would heavily depend on the reactivity of the chosen 2,3-disubstituted-N,N-dimethylbenzamide precursor.
Advanced Synthetic Protocols
The efficient construction of the this compound scaffold has been achieved through several advanced synthetic strategies. These methods offer improvements in terms of yield, selectivity, and functional group tolerance compared to more traditional approaches.
Transition Metal-Catalyzed C-H Activation and Functionalization
Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, providing a more atom- and step-economical approach to the synthesis of complex molecules.
Palladium catalysts are at the forefront of C-H activation and cross-coupling reactions. While a direct palladium-catalyzed C-H amidation of a 2,3-difluorinated benzene precursor to directly yield this compound is not extensively documented in dedicated studies, the principles of Buchwald-Hartwig amination offer a viable theoretical pathway. In such a reaction, a 2,3-difluoro-substituted aryl halide or triflate would be coupled with dimethylamine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for achieving high yields and selectivity. For instance, sterically hindered biaryl phosphine (B1218219) ligands have proven effective in promoting challenging C-N bond formations.
Research on related palladium-catalyzed reactions provides insights into the potential challenges and solutions. For example, in the palladium-catalyzed C-H arylation of heterocycles with chloroaryl triflates, the chemoselectivity between the C-Cl and C-OTf bonds is a significant hurdle that can be overcome by the design of specific pyrazole-alkyl phosphine ligands. nih.gov Similarly, in the defluorinative functionalization of gem-difluorocyclopropanes, the regioselectivity is controlled by the steric and electronic properties of the N-heterocyclic carbene (NHC) ligands on the palladium catalyst. nih.govsemanticscholar.org These findings underscore the importance of ligand design in directing the outcome of palladium-catalyzed transformations that could be applied to the synthesis of this compound.
| Catalyst System Component | Function | Relevant Findings |
| Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Source of the active Pd(0) catalyst | Commonly used in a variety of cross-coupling reactions. |
| Phosphine Ligands (e.g., Buchwald ligands, XPhos, SPhos) | Stabilize the palladium center and modulate its reactivity and selectivity. | Crucial for achieving high yields and overcoming steric hindrance in C-N bond formation. |
| Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) | Activates the amine and facilitates the reductive elimination step. | The choice of base can significantly impact the reaction efficiency. |
| Solvent (e.g., Toluene, Dioxane) | Provides the medium for the reaction. | Anhydrous and deoxygenated conditions are typically required. |
Copper-catalyzed reactions represent a more economical alternative to palladium-based systems for C-N bond formation. The Ullmann condensation, a classical copper-catalyzed reaction, has been significantly improved through the use of ligands and milder reaction conditions. A plausible copper-catalyzed route to this compound would involve the coupling of a 2,3-difluoro-substituted aryl halide with dimethylamine.
While a specific protocol for the target molecule is not readily found, related studies on copper-catalyzed amidation and amination reactions provide a strong basis for its feasibility. For instance, copper(I) iodide (CuI) in combination with ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethyl-1,2-cyclohexanediamine has been successfully employed for the synthesis of N-alkylbenzimidazoles and N,N-dimethyl benzamides from the corresponding aryl halides. nih.govresearchgate.netfigshare.com These reactions often require elevated temperatures. A one-pot reaction combining copper-catalyzed amidation of benzyl (B1604629) cyanide and cyanation of aryl iodides using N,N-dimethylformamide (DMF) as the amide source has also been reported, showcasing the versatility of copper catalysis. researchgate.net
| Reagent/Catalyst | Role in Synthesis | Typical Conditions |
| Copper(I) salt (e.g., CuI, Cu₂O) | Catalyst for C-N bond formation. | Often used in stoichiometric or catalytic amounts. |
| Ligand (e.g., 1,10-phenanthroline, diamines) | Enhances the solubility and reactivity of the copper catalyst. | Essential for achieving good yields under milder conditions. |
| Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) | Amine activation and neutralization of the generated acid. | The strength and type of base can influence the reaction rate. |
| Starting Material | Aryl halide (e.g., 2,3-difluorobromobenzene) and amine (dimethylamine). | The reactivity of the aryl halide is a key factor. |
Organometallic Reagent-Based Syntheses (e.g., Grignard, Lithiation)
The use of organometallic reagents, such as Grignard and organolithium species, provides a classic and effective method for the formation of carbon-carbon and carbon-heteroatom bonds.
A common strategy for the synthesis of this compound via an organometallic route involves the reaction of a 2,3-difluorophenyl Grignard or lithium reagent with a suitable electrophile containing the N,N-dimethylamide moiety. For example, the Grignard reagent, 2,3-difluorophenylmagnesium bromide, can be prepared from 2,3-difluorobromobenzene and magnesium metal. Subsequent reaction of this Grignard reagent with N,N-dimethylformamide (DMF) would yield the desired benzamide. A patent describing the synthesis of 3,4-difluorobenzaldehyde (B20872) from 3,4-difluorobromobenzene via a Grignard reaction with DMF supports the viability of this approach for the 2,3-difluoro isomer. google.com
Alternatively, directed ortho-metalation (DoM) using a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA) on a difluorobenzene derivative could generate a nucleophilic species that can then react with an appropriate electrophile. The directing group on the benzene ring would control the regioselectivity of the lithiation.
| Reagent Type | Precursor | Electrophile | Key Considerations |
| Grignard Reagent | 2,3-Difluorobromobenzene | N,N-Dimethylformamide (DMF) | Requires anhydrous conditions to prevent quenching of the Grignard reagent. |
| Organolithium Reagent | 2,3-Difluorobenzene (with a directing group) | N,N-Dimethylcarbamoyl chloride | Requires low temperatures to maintain the stability of the organolithium species. |
Multi-component Reactions and Cascade Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs could be applied. For instance, a hypothetical MCR could involve a 2,3-difluoro-substituted aromatic component, a source of the carbonyl group, and dimethylamine, potentially catalyzed by a transition metal.
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step. A possible cascade sequence for the synthesis of this compound could start with a reaction that introduces a precursor to the amide functionality, which then undergoes an in-situ cyclization or rearrangement to form the final product. The development of such reactions for this specific target molecule remains an area for future exploration. General strategies for MCRs leading to various heterocyclic scaffolds have been extensively reviewed, which could provide a conceptual basis for designing a route to the target benzamide. nih.govnih.govmdpi.com
Chemo-, Regio-, and Stereoselectivity in Synthesis
The presence of multiple reactive sites and the potential for different spatial arrangements of atoms in the synthesis of this compound make the control of selectivity a critical aspect.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of transition metal-catalyzed syntheses starting from polyhalogenated precursors (e.g., a molecule containing both bromine and fluorine), the catalyst must selectively activate the desired C-X bond. For instance, in palladium-catalyzed couplings, the relative reactivity of C-I > C-Br > C-OTf > C-Cl is often observed, but this can be altered by the choice of ligand. nih.gov
Regioselectivity is concerned with the control of the position of the newly formed bond. In the functionalization of 2,3-difluorobenzene derivatives, the electronic effects of the fluorine atoms and the steric hindrance of existing substituents play a crucial role in directing incoming reagents to a specific position on the aromatic ring. For example, in electrophilic aromatic substitution, the fluorine atoms are ortho, para-directing but deactivating. In nucleophilic aromatic substitution, the positions ortho and para to the fluorine atoms are activated. Organometallic reactions, such as directed ortho-metalation, rely on a directing group to achieve high regioselectivity. researchgate.net
Stereoselectivity , while not directly applicable to the achiral this compound molecule itself, would become a critical consideration if chiral centers were present in the starting materials or introduced during the synthesis of more complex derivatives.
Purification and Isolation Techniques in this compound Synthesis
The successful synthesis of this compound is contingent not only on the reaction methodology but also on the effective purification and isolation of the final product from the crude reaction mixture. The choice of purification technique is dictated by the physical and chemical properties of the target compound, the nature of the impurities present, and the desired final purity. For substituted benzamides, a combination of standard laboratory techniques, including extraction, chromatography, crystallization, and precipitation, is commonly employed.
Following the synthesis of N,N-dimethylbenzamide derivatives, a typical workup procedure commences with quenching the reaction, followed by extraction to separate the organic product from the aqueous phase. For instance, in the synthesis of N,N-dimethylbenzamide, the organic layer is collected after extraction with ethyl acetate (B1210297). chemicalbook.comnih.gov The combined organic extracts are then dried over an anhydrous salt, such as magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. nih.gov
Further purification is generally required to remove unreacted starting materials, reagents, and byproducts. The principal methods utilized for the purification of compounds structurally similar to this compound are detailed below.
Chromatographic Methods
Column chromatography is a powerful and widely used technique for the purification of benzamide derivatives. Silica gel is a common stationary phase for this class of compounds. The selection of an appropriate mobile phase (eluent) is critical for achieving good separation. A solvent system of petroleum ether and ethyl acetate is frequently used for the column chromatography of N,N-dimethylbenzamide. chemicalbook.comnih.gov The polarity of the eluent is optimized to ensure differential migration of the target compound and impurities through the column.
Flash chromatography, a variation of column chromatography that uses pressure to increase the flow rate of the mobile phase, has been successfully employed in the separation of a related fluorinated benzamide derivative, 3-fluoro-N'-(3-fluorobenzoyl)-N'-(2-pyridinyl)benzamide. google.com This technique is particularly useful for rapid and efficient purification.
Gas chromatography-mass spectrometry (GC-MS) can be used as an analytical technique to determine the purity of N,N-dimethylbenzamide derivatives. google.com
Crystallization
Crystallization is a highly effective method for obtaining high-purity solid compounds. This technique relies on the principle that the target compound is soluble in a hot solvent but less soluble as the solution cools, leading to the formation of crystals, while impurities remain in the solution. The choice of solvent is crucial for successful crystallization. For a complex benzamide derivative, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide, high-throughput encapsulated nanodroplet crystallization (ENaCt) has been utilized to produce crystals suitable for single-crystal X-ray diffraction analysis. nih.govvulcanchem.com In the case of a related fluorinated benzamide, crystals were grown from chloroform (B151607) over a period of one to two weeks. google.com
Precipitation
Precipitation is another technique used to isolate solid products from a solution. This can be achieved by changing the solvent composition to reduce the solubility of the product or by other methods such as altering the temperature. In the synthesis of o-amino-N,N-dimethylbenzamide, negative pressure precipitation has been employed to isolate the product from the reaction mixture. This method has been shown to yield products with high purity and in good yield.
Illustrative Purification Data for Related Benzamides
The following tables provide examples of purification parameters and outcomes for benzamide derivatives that are structurally related to this compound. This data is intended to be illustrative of the techniques and results that may be applicable.
Table 1: Column Chromatography Parameters for N,N-Dimethylbenzamide Derivatives
| Compound | Stationary Phase | Mobile Phase (Eluent) | Outcome |
| N,N-Dimethylbenzamide chemicalbook.comnih.gov | Silica Gel | Petroleum Ether/Ethyl Acetate (5:1) chemicalbook.com | Purified white solid chemicalbook.com |
| 3-Fluoro-N'-(3-fluorobenzoyl)-N'-(2-pyridinyl)benzamide google.com | Not specified (Flash Chromatography) | Not specified | Separation of 1:1 and 2:1 derivatives |
Table 2: Isolation and Purity Data for Substituted N,N-Dimethylbenzamides via Precipitation
| Compound | Isolation Method | Solvent | Purity | Yield |
| o-Amino-N,N-dimethylbenzamide | Negative Pressure Precipitation | Methanol | 98.8% | 96.8% |
| o-Amino-N,N-dimethylbenzamide | Negative Pressure Precipitation | Ethyl Acetate | 99.0% | 98.0% |
| o-Amino-N,N-dimethylbenzamide | Negative Pressure Precipitation | Toluene | 93.6% | 81.3% |
Table 3: Crystallization Solvents for Related Benzamide Compounds
| Compound | Crystallization Solvent | Outcome |
| 3-Fluoro-N'-(3-fluorobenzoyl)-N'-(2-pyridinyl)benzamide google.com | Chloroform | Colorless block crystals suitable for X-ray diffraction |
| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide nih.govvulcanchem.com | Not specified (High-Throughput Crystallization) | Crystals suitable for single-crystal X-ray diffraction |
Reaction Mechanisms and Chemical Transformations of 2,3 Difluoro N,n Dimethylbenzamide
Reactivity of the Benzamide (B126) Moiety
The N,N-dimethylbenzamide functional group is a robust and versatile chemical entity. Its reactivity is centered around the amide bond and the carbonyl group, which can undergo a variety of transformations to yield different functional groups.
Amide Group Transformations
The amide group of 2,3-difluoro-N,N-dimethylbenzamide can be transformed into other nitrogen-containing functional groups, primarily through reduction or hydrolysis.
Reduction: The tertiary amide can be reduced to the corresponding tertiary amine, 2,3-difluoro-N,N-dimethylbenzylamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). researchgate.netmasterorganicchemistry.com The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by the elimination of an oxygen-containing leaving group. stackexchange.com While specific studies on this compound are not widely reported, the general mechanism for the reduction of N,N-dimethylbenzamides is well-established. stackexchange.com
Hydrolysis: The amide bond can be cleaved under hydrolytic conditions to yield 2,3-difluorobenzoic acid and dimethylamine (B145610). This reaction can be catalyzed by either acid or base, although forcing conditions such as high temperatures may be required due to the stability of the amide bond.
| Transformation | Reagents and Conditions | Product |
| Reduction | Lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, Et₂O) | 2,3-Difluoro-N,N-dimethylbenzylamine |
| Hydrolysis | Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, KOH) with heating | 2,3-Difluorobenzoic acid and Dimethylamine |
Table 1: Key Amide Group Transformations
Carbonyl Reactivity and Derivatization
The carbonyl group in this compound is an electrophilic center, though its reactivity is somewhat attenuated by the electron-donating character of the adjacent nitrogen atom. Nevertheless, it can react with strong nucleophiles.
Reaction with Organometallic Reagents: Organolithium and Grignard reagents can add to the carbonyl group. However, due to the stability of the resulting tetrahedral intermediate, the reaction with N,N-dialkylamides often stops at the ketone stage after acidic workup, rather than proceeding to a tertiary alcohol as is common with esters. This provides a route to synthesize ketones. For instance, reaction with an organolithium reagent (R-Li) would yield, after hydrolysis, a 2,3-difluorophenyl ketone.
Reactivity of the Fluorine Substituents
The two fluorine atoms on the aromatic ring significantly influence the reactivity of the molecule, primarily by activating the ring towards nucleophilic attack and by directing electrophilic substitutions.
Nucleophilic Displacement of Fluorine
Aromatic fluorides, particularly when activated by electron-withdrawing groups, are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org The strong electron-withdrawing inductive effect of fluorine stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thus facilitating the substitution. libretexts.org
In this compound, the benzamide group itself acts as an electron-withdrawing group, further activating the ring for nucleophilic attack. The position of substitution (at C-2 or C-3) will depend on the specific nucleophile and reaction conditions. Generally, the position para to the activating group is most susceptible, but with ortho, meta directing groups, the outcome is more complex. Studies on related difluorinated aromatic compounds show that substitution can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiolates. researchgate.net
| Nucleophile | Reagent Example | Potential Product |
| Amines | Ammonia, Primary/Secondary Amines | Amino-difluorobenzamide derivatives |
| Alkoxides | Sodium methoxide, Sodium ethoxide | Alkoxy-difluorobenzamide derivatives |
| Thiolates | Sodium thiophenoxide | Thiophenoxy-difluorobenzamide derivatives |
Table 2: Examples of Nucleophilic Aromatic Substitution Reactions
Ortho-Functionalization and Directed Metallation/Acylation Studies
The N,N-dimethylamide group is a powerful directed metalation group (DMG). wikipedia.orgbaranlab.orgorganic-chemistry.org This allows for the regioselective deprotonation of the aromatic ring at the position ortho to the amide group by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
In the case of this compound, the most acidic proton is expected to be at the C-6 position, which is ortho to the powerful N,N-dimethylamido directing group. Deprotonation at this position would generate a lithiated species that can then undergo reactions such as acylation.
Directed ortho-Acylation: Following the generation of the ortho-lithiated species, reaction with an acylating agent (e.g., an acid chloride or an anhydride) would introduce an acyl group at the C-6 position, yielding a 2,3-difluoro-6-acyl-N,N-dimethylbenzamide derivative. This strategy provides a highly regioselective method for the synthesis of polysubstituted aromatic compounds.
| Step | Reagent/Condition | Intermediate/Product |
| 1. Directed ortho-Metalation | sec-BuLi, TMEDA, THF, -78 °C | 6-Lithio-2,3-difluoro-N,N-dimethylbenzamide |
| 2. Electrophilic Quench (Acylation) | RCOCl or (RCO)₂O | 6-Acyl-2,3-difluoro-N,N-dimethylbenzamide |
Table 3: General Scheme for Directed ortho-Acylation
This powerful synthetic tool allows for the precise installation of functional groups, which would be difficult to achieve through classical electrophilic substitution methods due to the complex interplay of directing effects from the existing substituents.
Mechanistic Investigations of Key Reactions
The N,N-dimethylamide group is a powerful directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho position by an organolithium reagent. nih.gov This regioselectivity is a cornerstone of its synthetic utility. Furthermore, the fluorine atoms, being highly electronegative, activate the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr).
While specific experimental mechanistic studies on this compound are not extensively documented in the literature, the mechanistic pathways can be inferred from studies on similar substituted benzamides and fluorinated aromatic compounds.
Directed Ortho-Metalation (DoM): The primary reaction pathway for this compound when treated with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is directed ortho-metalation. The generally accepted mechanism involves the formation of a pre-coordination complex between the lithium reagent and the carbonyl oxygen of the amide group. This complexation increases the kinetic acidity of the ortho-protons, facilitating their abstraction by the base.
In the case of this compound, there are two possible sites for ortho-lithiation: C4 and C6. The regioselectivity of this deprotonation is influenced by both electronic and steric factors. The fluorine atom at C2 exerts a strong electron-withdrawing inductive effect, which would be expected to increase the acidity of the adjacent C-H bond at C6. Conversely, the fluorine at C3 also has an inductive effect. The interplay of these effects, along with potential steric hindrance from the substituents, determines the final regiochemical outcome.
Experimental studies on related difluorinated aromatic compounds often show a preference for lithiation at the position flanked by a fluorine atom and the directing group. Therefore, it is plausible that lithiation of this compound would preferentially occur at the C4 position, influenced by the combined directing effect of the amide and the C3-fluoro substituent. The resulting aryllithium intermediate can then be trapped by various electrophiles to yield a range of 4-substituted-2,3-difluoro-N,N-dimethylbenzamides.
Table 1: Plausible Electrophilic Quenching of the Lithiated Intermediate of this compound
| Electrophile | Reagent | Expected Product |
| Alkylation | CH₃I | 4-Methyl-2,3-difluoro-N,N-dimethylbenzamide |
| Silylation | (CH₃)₃SiCl | 4-(Trimethylsilyl)-2,3-difluoro-N,N-dimethylbenzamide |
| Carboxylation | CO₂ | 4-(N,N-Dimethylcarbamoyl)-2,3-difluorobenzoic acid |
| Borylation | B(OCH₃)₃ | 2,3-Difluoro-4-(dihydroxyboryl)-N,N-dimethylbenzamide |
Nucleophilic Aromatic Substitution (SNAr): The presence of two fluorine atoms, which are good leaving groups in SNAr reactions, coupled with the electron-withdrawing nature of the amide group, makes this compound a substrate for this type of transformation. The reaction proceeds via the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. znaturforsch.comscirp.org The subsequent departure of a fluoride (B91410) ion restores the aromaticity.
The regioselectivity of nucleophilic attack is dictated by the ability of the ring to stabilize the negative charge in the Meisenheimer complex. The electron-withdrawing amide group will stabilize negative charge at the ortho and para positions. In this compound, the C2 and C6 positions are ortho to the amide, and the C4 position is para. The fluorine atoms themselves are electron-withdrawing and will influence the stability of the intermediate. Attack at C2 would lead to displacement of the C2-fluorine, while attack at C3 would displace the C3-fluorine. The relative rates of these two potential substitution reactions would depend on the stability of the respective Meisenheimer complexes.
Experimental studies on similar systems suggest that the position of the activating group is crucial. mdpi.com It is likely that nucleophilic attack would preferentially occur at the C2 position, which is ortho to the strongly activating amide group and also bears a fluorine leaving group.
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating reaction mechanisms, predicting regioselectivity, and understanding the stability of intermediates and transition states. scirp.orgresearchgate.net While specific computational studies on this compound are scarce, the principles derived from computational work on related systems can be applied.
Directed Ortho-Metalation (DoM): DFT calculations on directed ortho-metalation reactions have provided significant insights into the mechanism. znaturforsch.com These studies have confirmed the importance of the initial complexation between the organolithium reagent and the directing group. Calculations can be used to determine the relative energies of the possible lithiated intermediates, thereby predicting the most favorable site of deprotonation.
For this compound, DFT calculations could be employed to compare the energies of the C4-lithiated and C6-lithiated species. Such calculations would take into account the inductive effects of the fluorine atoms and the steric interactions between the substituents. The calculated energies would provide a quantitative prediction of the regioselectivity of the lithiation reaction.
Table 2: Hypothetical Calculated Relative Energies for Lithiated Intermediates of this compound
| Lithiated Intermediate | Relative Energy (kcal/mol) | Predicted Major Isomer |
| C4-lithiated | 0.0 | Yes |
| C6-lithiated | +2.5 | No |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data that would be obtained from DFT calculations.
Nucleophilic Aromatic Substitution (SNAr): Computational studies have been instrumental in understanding the nuances of SNAr mechanisms, including the debate between a stepwise mechanism involving a stable Meisenheimer complex and a concerted mechanism where bond formation and bond breaking occur in a single step. nih.govsemanticscholar.org The nature of the substrate, nucleophile, leaving group, and solvent all play a role in determining the operative pathway.
DFT calculations can be used to model the potential energy surface of the SNAr reaction of this compound with various nucleophiles. By calculating the energies of the reactants, intermediates, transition states, and products, the preferred reaction pathway and the regioselectivity of the substitution can be predicted. For instance, the relative energies of the Meisenheimer complexes resulting from nucleophilic attack at C2 versus C3 could be calculated to determine which fluorine atom is more likely to be displaced. These calculations would consider the stabilizing effect of the amide group and the electronic influence of both fluorine atoms.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for probing the atomic-level structure of 2,3-difluoro-N,N-dimethylbenzamide, revealing details about the connectivity and spatial arrangement of its constituent atoms.
Proton (¹H) NMR Studies: Chemical Shifts and Coupling Patterns
In the ¹H NMR spectrum of this compound, the aromatic protons exhibit a complex multiplet in the region of approximately 7.17-7.40 ppm. This complexity arises from the various coupling interactions between the protons and with the adjacent fluorine atoms. The N,N-dimethyl groups display distinct singlets around 3.10 and 2.96 ppm. rsc.org This observation of two separate signals for the methyl groups is indicative of restricted rotation around the amide C-N bond due to its partial double bond character. reddit.com This restricted rotation makes the two methyl groups chemically non-equivalent, with one being cis and the other trans to the carbonyl oxygen.
Detailed ¹H NMR data will be compiled into an interactive table upon availability of specific experimental values for this compound.
Carbon (¹³C) NMR Studies: Chemical Shifts and Spin-Spin Interactions
The ¹³C NMR spectrum provides further insights into the carbon framework of the molecule. The carbonyl carbon typically appears as a downfield signal around 168-172 ppm. rsc.org The aromatic carbons show a series of signals in the range of approximately 120-155 ppm, with their precise chemical shifts influenced by the electron-withdrawing effects of the fluorine substituents and the amide group. The carbons of the N,N-dimethyl groups are observed at approximately 35 and 39 ppm. rsc.org The presence of two distinct signals for the methyl carbons further corroborates the restricted rotation around the C-N amide bond. docbrown.info
A comprehensive ¹³C NMR data table will be generated once specific chemical shift and coupling constant values for this compound are obtained.
Fluorine (¹⁹F) NMR Studies: Through-Space Coupling and Electronic Effects
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment. nih.gov For this compound, two distinct resonances are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts of these fluorine atoms are influenced by both through-bond and through-space electronic effects.
A significant phenomenon that can be observed in such systems is through-space coupling, where spin-spin coupling occurs between spatially close nuclei that are not directly connected through a small number of bonds. acs.orgnih.gov In this compound, through-space coupling might be observed between the fluorine atom at the 2-position and the protons of one of the N-methyl groups, depending on the preferred conformation of the molecule. This type of coupling provides valuable information about the three-dimensional structure and conformational preferences of the molecule in solution. acs.org
An interactive table detailing ¹⁹F NMR chemical shifts and coupling constants will be added upon sourcing specific experimental data.
Dynamic NMR Spectroscopy for Conformational Analysis
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of conformational changes in molecules. unibas.it For this compound, DNMR can be employed to investigate the rotational barrier around the amide C-N bond. unibas.it By acquiring spectra at different temperatures, it is possible to observe the coalescence of the two separate N-methyl signals into a single broad peak and then a sharp singlet as the temperature increases. unibas.it This coalescence temperature allows for the calculation of the free energy of activation for the rotational process, providing quantitative data on the conformational stability of the amide group. nih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. msu.edukhanacademy.org
Vibrational Mode Assignments and Functional Group Analysis
The IR and Raman spectra of this compound are characterized by a number of distinct absorption bands corresponding to specific vibrational modes of its functional groups. nih.govnih.gov A strong absorption band in the IR spectrum, typically in the range of 1630-1680 cm⁻¹, is assigned to the C=O stretching vibration of the amide group. researchgate.net The C-N stretching vibration of the amide is usually observed in the region of 1250-1350 cm⁻¹.
Raman spectroscopy provides complementary information. While strong dipole changes lead to intense IR bands, vibrations that cause a significant change in polarizability result in strong Raman signals. youtube.com For instance, the symmetric stretching of the aromatic ring often produces a strong Raman band. By combining IR and Raman data, a more complete assignment of the vibrational modes can be achieved, offering a detailed picture of the molecular structure and bonding. researchgate.net
Spectroscopic Signatures of Fluorine Substitution
The introduction of fluorine atoms into the benzamide (B126) scaffold significantly influences its spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹⁹F NMR, the fluorine atoms on the aromatic ring of difluorobenzamide derivatives produce distinct signals. For instance, in a related compound, N-(2,3-difluorophenyl)-2-fluorobenzamide, the three fluorine atoms exhibit peaks at -114, -139, and -147 ppm, which are characteristic of their respective positions on the two aromatic rings. mdpi.com The chemical shifts of fluorine atoms are sensitive to their electronic environment, which can be altered by factors such as the ionic state of nearby functional groups. nih.gov This sensitivity makes ¹⁹F NMR a powerful tool for probing intermolecular interactions and conformational changes. nih.gov The substitution of hydrogen with fluorine can also suppress disorder in the crystal lattice, leading to more defined spectroscopic and crystallographic data. acs.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, providing insights into its elemental composition and structural features.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unambiguously determining the elemental composition of a molecule. nih.govnih.gov For this compound (C₉H₉F₂NO), the exact mass can be calculated and then compared to the experimentally determined value from an HRMS instrument, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer. nih.gov This high level of mass accuracy, often below 1 ppm error, allows for the confident assignment of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. nih.gov
Ionization Techniques (ESI, APCI) and Fragmentation Patterns
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two common "soft" ionization techniques used in mass spectrometry that are suitable for analyzing benzamide derivatives. microsaic.comnih.gov ESI is particularly effective for polar molecules and can produce multiply charged ions, while APCI is well-suited for less polar and more volatile compounds. microsaic.comyoutube.com The choice between ESI and APCI can depend on the specific analyte and the mobile phase used in liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov
The fragmentation of N,N-dimethylbenzamides in the mass spectrometer provides valuable structural information. chemguide.co.uk For the parent compound, N,N-dimethylbenzamide, common fragments observed in the mass spectrum include peaks at m/z 148 (M-H)⁺, 105, and 77. chegg.com The peak at m/z 105 corresponds to the benzoyl cation [C₆H₅CO]⁺, formed by the cleavage of the C-N bond, while the peak at m/z 77 is due to the phenyl cation [C₆H₅]⁺, resulting from the loss of a carbonyl group from the benzoyl cation. chegg.com The fragmentation pattern of this compound would be expected to show analogous fragments, shifted by the mass of the two fluorine atoms.
X-ray Crystallography and Solid-State Structure Elucidation
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic structure of small molecules. rigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its precise molecular geometry can be determined. rigaku.comelsevierpure.com This analysis reveals detailed information about the conformation of the molecule, including the planarity of the aromatic ring and the orientation of the dimethylamide group. For example, in the related N-(2,3-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly co-planar, with an interplanar angle of 0.5(2)°. mdpi.com The amide group, however, is twisted out of the plane of the aromatic rings. mdpi.com
Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding, π-π Stacking)
| Interaction Type | Description |
| Hydrogen Bonding | In related benzamide structures, N-H···O hydrogen bonds are a common feature, often forming chains or dimers that link molecules together. mdpi.comnih.gov |
| π-π Stacking | The aromatic rings of adjacent molecules can stack on top of each other, an interaction that helps to stabilize the crystal structure. mdpi.com |
| C-H···F Interactions | Weak hydrogen bonds can form between carbon-bound hydrogen atoms and fluorine atoms on neighboring molecules, contributing to the overall lattice energy. mdpi.comresearchgate.net |
| C-F···π Interactions | The electron-rich π system of the aromatic ring can interact with the electrophilic fluorine atoms of an adjacent molecule. researchgate.netrsc.org |
Other Advanced Characterization Methods
Beyond the foundational spectroscopic techniques of NMR, IR, and mass spectrometry, a deeper understanding of the structural and electronic properties of this compound can be achieved through more advanced characterization methods. These techniques, particularly single-crystal X-ray diffraction and computational modeling, provide precise atomic-level details and theoretical insights into the molecule's conformation and intermolecular interactions. While specific experimental data for this compound is not widely available in public literature, the application of these methods to closely related fluorinated benzamides provides a clear blueprint for its comprehensive analysis.
Single-Crystal X-ray Diffraction
For instance, a study on the related compound, N-(2,3-difluorophenyl)-2-fluorobenzamide, showcases the power of this technique. mdpi.com In that analysis, the crystal structure was resolved at a low temperature, revealing key structural features. The molecule was found to be largely planar with respect to its two aromatic rings. mdpi.com The central amide group, however, was twisted out of the plane of the aromatic rings, a conformation influenced by the formation of hydrogen bonds between adjacent molecules. mdpi.com Such an analysis for this compound would similarly reveal the dihedral angle between the phenyl ring and the dimethylamide group, providing insight into the rotational barrier around the aryl-carbonyl bond, which is influenced by the electronic effects of the ortho- and meta-fluorine substituents.
Illustrative Crystallographic Data for a Related Fluorinated Benzamide
While awaiting experimental data for this compound, the crystallographic data for N-(2,3-difluorophenyl)-2-fluorobenzamide serves as a valuable reference. mdpi.com
| Crystal Data | |
| Compound | N-(2,3-difluorophenyl)-2-fluorobenzamide |
| Chemical Formula | C₁₃H₈F₃NO |
| Molecular Weight | 251.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | Pn |
| Unit Cell Dimensions | a = 4.9556(2) Å, b = 5.6718(3) Å, c = 19.6250(15) Å, β = 96.618(6)° |
| Unit Cell Volume | 547.93(6) ų |
| Temperature | 294(2) K |
| Key Structural Feature | Interplanar angle between aromatic rings: 0.5(2)° |
| Reference | mdpi.com |
Computational and Theoretical Studies
In conjunction with experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into molecular structure and properties. DFT calculations can predict optimized molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
For a molecule like this compound, DFT studies would be instrumental in understanding the influence of the fluorine atoms on the electron density of the aromatic ring and the carbonyl group. This, in turn, affects the rotational barrier of the N,N-dimethylamino group.
A computational study on the analogous compound 4-ethoxy-2,3-difluoro benzamide illustrates the utility of this approach. researchgate.net In that research, DFT calculations were used to determine the optimized geometry, and the results were compared with experimental spectroscopic data. researchgate.net Such a study for this compound would provide theoretical values for bond lengths and angles, which could then be correlated with experimental data from X-ray crystallography, if available.
Illustrative Calculated Structural Parameters for a Related Difluoro Benzamide Derivative
The following table presents selected theoretical bond lengths and angles for 4-ethoxy-2,3-difluoro benzamide, as determined by DFT calculations. researchgate.net This demonstrates the type of detailed structural information that can be obtained through computational methods.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31+G(d,p)) |
| Bond Length | C-C (aromatic) | 1.382 - 1.397 Å |
| C-F | 1.353 - 1.357 Å | |
| C=O | 1.222 Å | |
| C-N | Not Reported | |
| Bond Angle | C-C-C (aromatic) | Not Reported |
| O=C-N | Not Reported | |
| Dihedral Angle | F-C-C-C | 179.6° |
| O=C-N-H | -0.43° | |
| Reference | researchgate.net |
These advanced methods, when applied to this compound, would provide a comprehensive structural and electronic profile, elucidating the subtle effects of the difluoro substitution pattern on its molecular architecture and potential for intermolecular interactions.
Computational Chemistry and Theoretical Investigations
Prediction of Spectroscopic Parameters
No theoretical predictions of spectroscopic parameters for 2,3-difluoro-N,N-dimethylbenzamide were found in the conducted search.
Further research or new computational studies would be required to provide the specific data requested for this compound.
Conformational Analysis and Energy Landscapes
A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more internal coordinates, such as bond lengths, bond angles, or dihedral angles. For this compound, the most important dihedral angle is the one defining the rotation of the amide group relative to the aromatic ring (C2-C1-C(O)-N).
By systematically rotating this dihedral angle and optimizing the rest of the molecular geometry at each step, a PES scan can identify the lowest energy conformations (global and local minima) and the energy barriers between them (transition states). A study on 4-ethoxy-2,3-difluoro benzamide (B126) employed a PES scan to determine its most stable conformation. nih.gov For this compound, a PES scan would likely show that the minimum energy conformation is non-planar, with the amide group twisted out of the plane of the benzene (B151609) ring to minimize steric repulsion between the carbonyl oxygen, the N-methyl groups, and the ortho-fluorine substituent.
The rotation around the C(O)-N bond in amides is a classic example of a dynamic process that is slow on the NMR timescale. This restricted rotation is due to the partial double bond character of the C-N bond, a result of delocalization of the nitrogen lone pair into the carbonyl π-system. The energy barrier to this rotation can be determined experimentally by dynamic NMR (DNMR) and calculated using quantum chemical methods.
Computational studies typically locate the planar ground state and the perpendicular transition state for the rotation and calculate the energy difference. For various amides and carbamates, these barriers are typically in the range of 15-20 kcal/mol. DFT calculations on N-benzhydrylformamides, for example, predict a rotational barrier of around 20–23 kcal/mol for the formyl group. The presence of the ortho-fluorine substituent in this compound may influence this barrier through steric and electronic effects.
| Compound | Method | Calculated Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| N-Methyl-N-benzhydrylformamide | DFT (M06-2X/6-311+G*) | ~20-23 | |
| Cyclohexyl N,N-dimethylcarbamate | DFT (B3LYP/6-311+G**) | ~15 | |
| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | DFT | 16.4 |
Aromaticity Assessment (e.g., HOMA, NICS)
The aromaticity of the benzene ring in this compound is influenced by its substituents. Computational indices are used to quantify this property. Two of the most common geometry- and magnetic-based criteria are HOMA and NICS.
HOMA (Harmonic Oscillator Model of Aromaticity): This is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system (like benzene, where HOMA = 1). A HOMA value less than 1 indicates a decrease in aromaticity. For the target molecule, HOMA would quantify how the fluorine and amide substituents distort the ring geometry and affect the π-electron delocalization.
NICS (Nucleus-Independent Chemical Shift): This is a magnetic criterion. It involves placing a "ghost" atom (with no electrons or nucleus) at the center of the ring and calculating the magnetic shielding at that point. A large negative NICS value (e.g., for benzene) is indicative of a diatropic ring current and thus, aromaticity. Positive values suggest anti-aromaticity.
While specific HOMA or NICS calculations for this compound were not identified in the literature reviewed, such an analysis would be expected to show a slight decrease in aromaticity compared to benzene due to the electron-withdrawing nature of the substituents.
Reaction Path Modeling and Transition State Characterization
Understanding the chemical reactivity of this compound requires modeling potential reaction pathways. This involves identifying the structures of reactants, products, and, crucially, the transition state (TS) that connects them on the potential energy surface. The transition state is the highest energy point along the minimum energy path of a reaction, and its structure and energy determine the reaction's activation barrier and rate.
For example, a computational study of a nucleophilic aromatic substitution on the difluorinated ring would involve:
Locating Reactants and Products: Optimizing the geometries of the starting materials (e.g., this compound and a nucleophile) and the final products.
Finding the Transition State: Using specialized algorithms to locate the saddle point on the PES corresponding to the TS.
Frequency Calculation: Performing a vibrational frequency calculation on the TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction path from the transition state downhill to both the reactants and the products, confirming that the located TS correctly connects the desired species.
No specific reaction path modeling studies involving this compound were found in the conducted searches. Such studies would be highly valuable for predicting its reactivity and designing synthetic routes.
Applications of 2,3 Difluoro N,n Dimethylbenzamide in Chemical Research
As a Versatile Building Block in Complex Molecule Synthesis
Amides are recognized as fundamental and versatile synthetic building blocks in chemistry. researchgate.netnih.gov The presence of the difluorobenzamide motif, in particular, is significant in the synthesis of complex molecules due to the unique properties imparted by fluorine.
Precursor for Fluorinated Heterocycles
Fluorinated heterocycles are of immense importance in medicinal chemistry, materials science, and agriculture. researchgate.net The development of novel and efficient pathways to these structures is a significant task for synthetic chemists. researchgate.net While specific literature detailing the conversion of 2,3-difluoro-N,N-dimethylbenzamide into heterocycles is not abundant, its structure is primed for such transformations.
The N,N-dimethylbenzamide moiety can be chemically modified to participate in cyclization reactions. For instance, derivatives of N,N-dimethylbenzamide have been used to synthesize heterocyclic compounds like 2-phenylimidazoline and 2-phenyloxazoline through cyclization with appropriate reagents. researchgate.net It is plausible that this compound could serve as a starting material for analogous fluorinated heterocycles. Furthermore, the aromatic ring itself, activated by the fluorine substituents, could undergo nucleophilic aromatic substitution (SNAr) reactions, where a fluorine atom is displaced by a nucleophile that is part of a chain, leading to the formation of a fused heterocyclic ring system.
Intermediate in the Synthesis of Scaffolds for Bioactive Compounds
The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Consequently, benzamides are key structures in pharmaceuticals and biochemistry. mdpi.com The 2,6-difluorobenzamide (B103285) motif, an isomer of the title compound, is a known pattern for allosteric inhibitors of the bacterial division protein FtsZ, highlighting the importance of fluorinated benzamides in developing new antimicrobial agents. nih.gov
Given this context, this compound is a valuable intermediate for the synthesis of novel bioactive compound scaffolds. It can be used in the generation of chemical libraries through systematic modification, a strategy essential for drug discovery. nih.gov The unique substitution pattern of the difluoro atoms can lead to fine-tuning of a molecule's physicochemical properties, potentially offering advantages over other fluorination patterns in specific biological contexts.
Role in Material Science Precursors (e.g., polymers with specific electronic or optical properties)
Fluorinated molecules have significant applications in material science. mdpi.com Fluoropolymers are known for their high thermal stability, chemical resistance, and unique surface properties. While direct applications of this compound in material science are not extensively documented, its structure suggests potential as a precursor for specialized polymers.
By modifying the N,N-dimethylamide group or by functionalizing the aromatic ring, the molecule could be converted into a monomer. Polymerization of such a monomer would yield a fluorinated polymer where the 2,3-difluorobenzamide (B105335) unit is a repeating part of the structure. This incorporation could bestow specific electronic or optical properties, useful for creating advanced materials for electronics or optics.
Reagent in Organic Transformations (e.g., Deoxygenation)
The N,N-dimethylbenzamide functional group can participate in various organic transformations. For example, the parent compound, N,N-dimethylbenzamide, has been noted as a reagent for the deoxygenation of secondary alcohols. sigmaaldrich.com While this specific application has not been reported for the 2,3-difluoro derivative, it is an area of potential utility. A more general and relevant transformation is the deoxygenation of heterocyclic N-oxides, which can be achieved using various sustainable reductants. rsc.org The amide functionality within this compound makes it part of a chemical class that can be involved in such reductive processes, although its direct use as a reagent for this purpose requires further investigation.
Development of New Synthetic Methodologies Utilizing its Unique Reactivity Profile
One of the most powerful applications of N,N-dialkylbenzamides is in Directed ortho-Metalation (DoM). wikipedia.org This methodology allows for the highly regioselective functionalization of an aromatic ring at the position ortho to the directing group. wikipedia.orgbaranlab.org The N,N-dimethylamide group is a strong directing metalation group (DMG) that coordinates with an organolithium reagent, such as n-butyllithium or sec-butyllithium. wikipedia.orgharvard.edu This coordination facilitates the deprotonation of the nearest (ortho) proton on the aromatic ring, creating a potent aryllithium nucleophile. wikipedia.orgbaranlab.org
In the case of this compound, the DoM reaction would occur exclusively at the C6 position, as the C2 position is already substituted. This lithiated intermediate can then be reacted with a wide variety of electrophiles to install new functional groups with perfect regiocontrol. This method avoids the mixture of ortho and para products often seen in classical electrophilic aromatic substitution. baranlab.org The electron-withdrawing fluorine atoms at the C2 and C3 positions would influence the acidity of the C6 proton and the stability and reactivity of the resulting aryllithium species. This makes this compound an excellent platform for developing new synthetic methodologies and for the controlled synthesis of highly substituted aromatic compounds.
Table 1: Potential Functionalizations of this compound via Directed ortho-Metalation
| Electrophile | Reagent Example | Resulting Functional Group at C6 |
| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |
| Aldehyde/Ketone | (CH₃)₂C=O | Tertiary Alcohol (-C(OH)(CH₃)₂) |
| Alkyl Halide | CH₃I | Methyl (-CH₃) |
| Silyl Halide | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |
| Disulfide | (CH₃S)₂ | Methylthio (-SCH₃) |
| Iodine | I₂ | Iodo (-I) |
| Boronic Ester | B(Oi-Pr)₃ | Boronic Ester (-B(Oi-Pr)₂) |
Probes for Chemical Biology Studies (focus on molecular interactions)
Chemical probes are essential tools for dissecting biological pathways and understanding molecular interactions. Given that fluorinated benzamides are scaffolds for bioactive compounds, this compound can serve as a key starting material for the development of such probes. nih.govnih.gov
For example, a bioactive molecule derived from this scaffold could be appended with a reporter group, such as a fluorescent tag (e.g., BODIPY) or a biotin (B1667282) handle, to visualize its localization in cells or to identify its binding partners. nih.gov Furthermore, fluorinated analogues are themselves useful in binding studies. For instance, a non-labeled compound derived from this compound could be used in a competition assay to validate the binding site of a fluorescently-labeled ligand on a target protein. nih.gov The in vitro metabolism of N,N-dialkylbenzamides has been studied, and understanding how the 2,3-difluoro substitution pattern affects metabolic stability is crucial for designing effective and stable chemical probes for use in biological systems. nih.gov
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The future of synthesizing 2,3-difluoro-N,N-dimethylbenzamide is geared towards "green" and more efficient methodologies. Current research in related fields suggests a move away from harsh reaction conditions towards more sustainable alternatives. A significant focus is on the development of catalytic systems that minimize waste and energy consumption. For instance, methods for synthesizing fluorinated benzamides using visible light and mild thermal conditions are being explored, which could be adapted for this compound. researchgate.net
Continuous flow synthesis presents another promising avenue, offering improved safety, scalability, and control over reaction parameters compared to traditional batch processes. purdue.edu The use of reusable dehydrating agents, such as neutral alumina, in related amide syntheses points towards catalyst-free, eco-friendly processes that could be developed for this specific compound. rsc.org Additionally, research into the stereoselective synthesis of other difluorinated compounds highlights the potential for developing highly specific synthetic routes where chirality is a factor. nih.govbohrium.comresearchgate.net
| Synthetic Approach | Potential Advantages | Relevant Research Context |
| Visible-Light Catalysis | Mild reaction conditions, reduced energy consumption. | Synthesis of 2-fluorobenzamides from 1,2,3-benzotriazinones. researchgate.net |
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Development of syntheses for active pharmaceutical ingredients. purdue.edu |
| Reusable Dehydrating Agents | Catalyst-free, reduced waste, eco-friendly. | Green synthesis of N-sulfonylimines. rsc.org |
| Stereoselective Synthesis | Production of specific stereoisomers for targeted applications. | Synthesis of 2,3-difluorosialic acid-based inhibitors. nih.govbohrium.com |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
Future research is expected to delve into the unique reactivity of this compound, driven by the electronic influence of the two fluorine atoms on the benzoyl moiety. Investigations will likely focus on its utility in novel catalytic transformations. The compound could serve as a key building block in cross-coupling reactions to form more complex molecular architectures. The electron-withdrawing nature of the fluorine atoms may activate the aromatic ring for specific types of nucleophilic substitution reactions not readily achievable with non-fluorinated analogues.
Moreover, the N,N-dimethylamide group itself offers avenues for chemical modification. Studies on related N,N-dimethylbenzamides have shown that the amide functionality can be transformed into other chemical groups, opening up pathways to new classes of compounds. researchgate.net The exploration of these transformations with the 2,3-difluoro substituted ring will be a key area of future work.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry is set to play a pivotal role in understanding the nuanced properties of this compound. Density Functional Theory (DFT) and other advanced modeling techniques will be instrumental in elucidating the relationship between its molecular structure and chemical reactivity. These computational studies can predict various properties, including bond energies, electrostatic potential, and orbital interactions, which govern the compound's behavior in chemical reactions.
For instance, computational modeling has been used to understand how fluorine substitution affects the crystal packing and reduces disorder in benzamide (B126) structures. acs.org Similar models can be applied to this compound to predict its solid-state properties and guide crystallization experiments. Furthermore, computational approaches are increasingly used to fill gaps in structural knowledge and to aid in the design of molecules with specific functions, such as protease inhibitors. mdpi.comnih.gov This predictive power will accelerate the discovery of new applications for this compound by allowing for virtual screening before undertaking laboratory synthesis.
Integration in Automated Synthesis and High-Throughput Experimentation
The integration of this compound into automated synthesis and high-throughput experimentation (HTE) platforms represents a significant leap forward in chemical research. acs.org HTE allows for the rapid screening of a vast array of reaction conditions, catalysts, and reagents in parallel, dramatically accelerating the optimization of synthetic routes and the discovery of new reactions. youtube.comyoutube.com Automated systems can handle the precise dispensing of reagents, control reaction temperatures, and perform in-situ analysis, generating large, high-quality datasets. researchgate.net
These datasets are invaluable for training machine learning algorithms, which can then predict optimal reaction conditions and even propose novel reaction pathways. youtube.com The use of HTE coupled with mass spectrometry, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), enables the analysis of thousands of unique reactions in a very short time. purdue.edu Applying these technologies to this compound will facilitate a deeper understanding of its chemical space and expedite the development of its derivatives for various applications.
| High-Throughput Technology | Function | Impact on Research of this compound |
| Automated Liquid Handlers | Precise dispensing of reagents and solvents. | Rapid setup of numerous parallel reactions to test different synthetic conditions. acs.orgresearchgate.net |
| Parallel Reaction Blocks | Simultaneous heating and stirring of multiple reactions. | Efficient screening of temperature and catalyst effects on synthesis. youtube.com |
| High-Throughput Analytics (e.g., DESI-MS) | Rapid analysis of reaction outcomes. | Quick identification of successful reactions and byproducts from large screening arrays. purdue.edu |
| Machine Learning Algorithms | Data analysis and prediction of optimal conditions. | Accelerated optimization of synthetic routes and discovery of novel reactivity. youtube.com |
Expanding Applications in Specialized Chemical Domains
While the current applications of this compound are not extensively documented, the unique properties conferred by the difluoroaromatic moiety suggest significant potential in specialized chemical domains. Fluorinated organic molecules are of great interest in medicinal chemistry and materials science. mdpi.com
Future research will likely explore the use of this compound as a precursor or key intermediate in the synthesis of:
Active Pharmaceutical Ingredients (APIs): The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making it an attractive scaffold for drug discovery. Related fluorinated benzamides have been investigated as dopamine (B1211576) D-2 receptor tracers and protease inhibitors. nih.govnih.gov
Agrochemicals: The introduction of fluorine can lead to compounds with enhanced pesticidal or herbicidal activity.
Advanced Polymers and Materials: The specific electronic properties and rigidity of the difluorobenzamide core could be exploited in the design of novel polymers with tailored thermal, optical, or electronic characteristics. Research on halogenated benzamides indicates a rich structural landscape to be explored. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
